molecular formula C8H5ClN2O6 B3394640 4-Chloro-3,5-dinitrophenylacetic acid CAS No. 6093-34-1

4-Chloro-3,5-dinitrophenylacetic acid

Cat. No.: B3394640
CAS No.: 6093-34-1
M. Wt: 260.59 g/mol
InChI Key: CWBAUWVKPNAFKN-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrophenylacetic acid is an organic compound with the molecular formula C8H5ClN2O6. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. This compound is known for its applications in various chemical and biological assays, particularly as a fluorescent dye in immunosorbent assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dinitrophenylacetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process can be summarized as follows:

    Nitration Reaction: 4-Chlorophenylacetic acid is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce nitro groups at the 3- and 5-positions of the phenyl ring.

    Reaction Conditions: The nitration reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dinitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3,5-dinitrophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dinitrophenylacetic acid in biological assays involves its ability to form complexes with antibodies or antigens. The compound’s fluorescent properties allow it to be used as a marker in enzyme-linked immunosorbent assays (ELISA), where it binds to the target molecule and produces a detectable signal .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dinitrobenzoic acid: Similar in structure but with a carboxyl group instead of an acetic acid moiety.

    4-Chloro-3,5-dinitropyrazole: Contains a pyrazole ring instead of a phenyl ring.

    3,5-Dinitrophenylacetic acid: Lacks the chlorine substitution at the 4-position.

Uniqueness

4-Chloro-3,5-dinitrophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and nitro groups makes it particularly useful in fluorescence-based assays and coupling reactions .

Properties

IUPAC Name

2-(4-chloro-3,5-dinitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBAUWVKPNAFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497101
Record name (4-Chloro-3,5-dinitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-34-1
Record name (4-Chloro-3,5-dinitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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